molecular formula C18H13N5OS B252411 (6E)-6-indol-2-ylidene-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

(6E)-6-indol-2-ylidene-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B252411
M. Wt: 347.4 g/mol
InChI Key: KNKQVVMNQXTWHZ-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-6-indol-2-ylidene-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of (6E)-6-indol-2-ylidene-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the proliferation of cancer cells by affecting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II, which are involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using (6E)-6-indol-2-ylidene-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as an anti-cancer agent. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in the treatment of cancer.

Future Directions

There are several future directions for the study of (6E)-6-indol-2-ylidene-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action, which may provide insights into its potential use as a therapeutic agent. Another direction is to explore its potential as an anti-inflammatory agent, as it has shown promising results in reducing the production of pro-inflammatory cytokines. Additionally, further studies may be conducted to optimize its use in the treatment of cancer, particularly in breast cancer and lung cancer.

Synthesis Methods

The synthesis of (6E)-6-indol-2-ylidene-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved through several methods. One of the most commonly used methods is the reaction of 2-phenyl-1,3-thiazolidin-4-one with 2-bromoacetophenone followed by the reaction with triazole and sodium hydride. Another method involves the reaction of 2-phenyl-1,3-thiazolidin-4-one with 2-bromoacetophenone, followed by the reaction with sodium azide and copper (I) iodide to obtain the desired compound.

Scientific Research Applications

(6E)-6-indol-2-ylidene-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential pharmacological properties. It has shown promising results in inhibiting the growth of cancer cells, particularly in breast cancer and lung cancer. Additionally, this compound has shown potential as an anti-inflammatory agent, as it has been found to reduce the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C18H13N5OS

Molecular Weight

347.4 g/mol

IUPAC Name

(6E)-6-indol-2-ylidene-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13N5OS/c1-2-7-13(8-3-1)24-11-16-20-21-18-23(16)22-17(25-18)15-10-12-6-4-5-9-14(12)19-15/h1-10,22H,11H2/b17-15+

InChI Key

KNKQVVMNQXTWHZ-BMRADRMJSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2N/C(=C\4/C=C5C=CC=CC5=N4)/S3

SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3

Origin of Product

United States

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